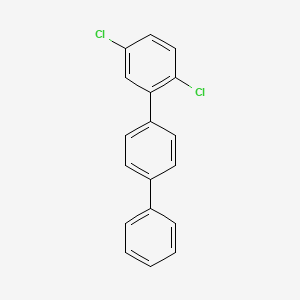

对联苯,2,5-二氯-

描述

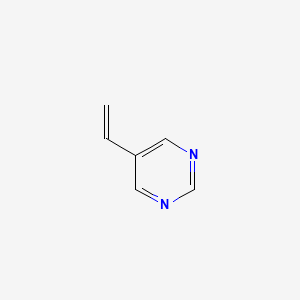

P-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . The specific compound “p-Terphenyl, 2,5-dichloro-” is a variant where the central ring of p-Terphenyls is modified into more oxidized forms .

Synthesis Analysis

The synthesis of p-Terphenyls involves a series of reactions. A powerful inhibitor of TNF- production, vialinin A, was synthesized from sesamol through a series of reactions involving double Suzuki-Miyaura coupling, 2,3-dichloro-5,6-dicyano-1,4-benzoquino (DDQ) mediated de-methoxymethylation and oxidative removal of methylene acetal by lead tetraacetate .Molecular Structure Analysis

P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions. Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3″ or/and C-4″ .Chemical Reactions Analysis

P-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . This suggests that they participate in a variety of chemical reactions, although specific reactions for “p-Terphenyl, 2,5-dichloro-” are not detailed in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “p-Terphenyl, 2,5-dichloro-” include a density of 1.2±0.1 g/cm3, boiling point of 435.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.5±3.0 kJ/mol, flash point of 210.8±18.1 °C, index of refraction of 1.616, molar refractivity of 85.2±0.3 cm3 .科学研究应用

光学器件组件

- 真空紫外偏振光谱:2,5-二氯对联苯因其电子跃迁而被用于光学器件中,在波长转换器等应用中引起关注。使用同步辐射线性二色性光谱进行的研究探索了这些电子跃迁,突出了该材料在光学应用中的潜力 (Nguyen、Jones、Hoffmann 和 Spanget-Larsen,2018)。

空间位阻配体

- 磷中心的配体:四芳基苯基,包括 2,5-二氯对联苯的形式,被用作空间位阻配体,用于合成具有低配位磷中心的化合物。这对创造具有新特性的材料具有影响 (Shah、Concolino、Rheingold 和 Protasiewicz,2000)。

合成与表征

- 制备和核磁共振波谱:各种多氯联苯 (PCT) 同类物(包括 2,5-二氯对联苯)的制备和结构解析对于了解其分子结构和性质至关重要。核磁共振波谱在此过程中发挥着至关重要的作用 (Hopf、Carjila 和 Ernst,2007)。

新型有机催化剂

- 水中的光氧化还原催化:将磺酸盐基团和 SO2-桥添加到 2,5-二氯对联苯中,产生了新型有机催化剂,该催化剂可有效用于 LED 驱动的水中的能量和电子转移光反应。这表明 2,5-二氯对联苯衍生物在可持续化学应用中的潜力 (Bertrams 和 Kerzig,2021)。

安全和危害

未来方向

Given the structural diversity and biological activity of p-Terphenyls, more marine-derived p-Terphenyls with novel structures are expected to be found in the future . These compounds usually exhibit cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects, suggesting potential applications in various fields .

作用机制

Target of Action

p-Terphenyls are aromatic compounds that have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . .

Mode of Action

P-terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . This suggests that they may interact with their targets through these functional groups.

Biochemical Pathways

P-terphenyls have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

Its molecular formula is C18H12Cl2, and it has an average mass of 299.194 Da . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

P-terphenyls have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects , suggesting that they may have similar effects.

Action Environment

p-Terphenyls are mainly isolated from terrestrial and marine organisms . The sources and production of the terrestrial organisms are limited, and marine organisms are considered the most recent source of bioactive natural products in relation to terrestrial plants and nonmarine microorganisms . This suggests that the action, efficacy, and stability of p-Terphenyl, 2,5-dichloro- may be influenced by environmental factors related to these habitats.

属性

IUPAC Name |

1,4-dichloro-2-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-16-10-11-18(20)17(12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVJHIRHOPGIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347864 | |

| Record name | 1,1':4',1''-Terphenyl, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Terphenyl, 2,5-dichloro- | |

CAS RN |

61576-86-1 | |

| Record name | 1,1':4',1''-Terphenyl, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

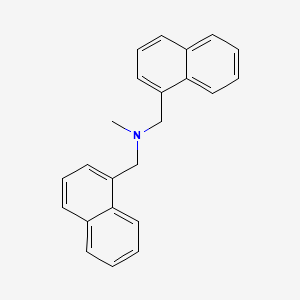

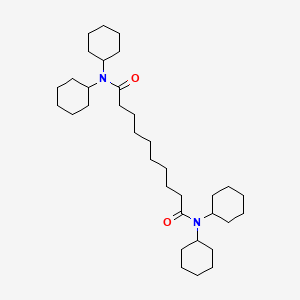

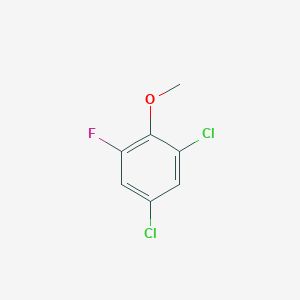

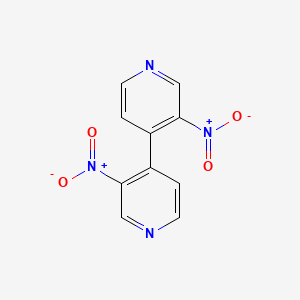

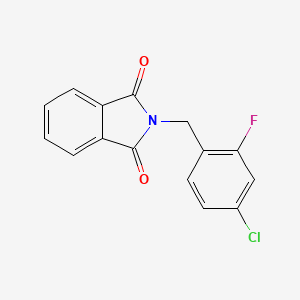

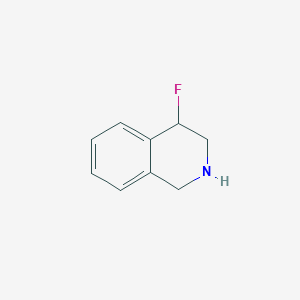

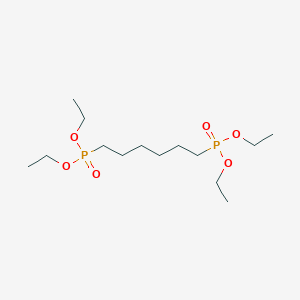

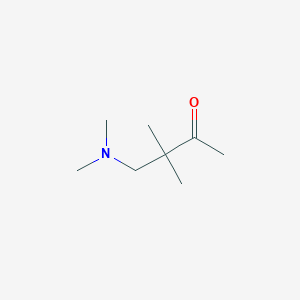

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)

![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)